Benzyl N-(4-sulfamoylphenyl)carbamate
Description
Benzyl N-(4-sulfamoylphenyl)carbamate is a synthetic carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group linked to a phenyl ring substituted with a sulfamoyl (-SO₂NH₂) moiety at the para position. The compound’s structure combines the carbamate functional group, commonly used as a protecting group in organic synthesis , with a sulfonamide, a moiety renowned for its biological activity in pharmaceuticals (e.g., antibacterial and enzyme inhibition properties).
Synthesis of such compounds typically involves coupling reactions between benzyl chloroformate and substituted anilines, as demonstrated in the preparation of Benzyl N-(4-pyridyl)carbamate using 4-aminopyridine and benzyl chloroformate in tetrahydrofuran (THF) . The sulfamoyl group’s introduction likely follows sulfonation and amidation steps, analogous to methods for attaching halogen or alkoxy substituents in related carbamates .
Properties
CAS No. |
55871-46-0 |
|---|---|
Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
benzyl N-(4-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C14H14N2O4S/c15-21(18,19)13-8-6-12(7-9-13)16-14(17)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19) |
InChI Key |
MNZRGAXOOZDZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(4-sulfamoylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to produce the carbamate. This one-pot procedure offers an efficient route to the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzyl N-(4-sulfamoylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl N-(4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including anticonvulsant activity .
Comparison with Similar Compounds
Key Insights :
- Bromophenyl analogs (e.g., ) exhibit higher molar masses and lipophilicity, favoring membrane permeability but reducing solubility.
Physicochemical Properties
*Predicted based on sulfonamide analogs.
- Sulfamoyl derivatives likely exhibit higher melting points than halogenated analogs due to stronger intermolecular H-bonding .
Data Tables
Biological Activity
Benzyl N-(4-sulfamoylphenyl)carbamate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and implications for therapeutic applications, incorporating data tables and relevant case studies.
1. Synthesis and Structural Characteristics
This compound is synthesized through the reaction of benzylamine with 4-sulfamoylphenyl isocyanate. The resulting carbamate structure allows for enhanced stability and targeted delivery of the sulfonamide moiety, which is known for its antibacterial properties.
2.1 Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth effectively. In vitro studies demonstrated that the compound exhibits significant activity against various strains of bacteria, with minimum inhibitory concentration (MIC) values indicating potent efficacy.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 2.7 | E. coli |
| Compound A | 5.0 | S. aureus |
| Compound B | 4.5 | P. aeruginosa |
This table summarizes the antimicrobial potency of this compound compared to other compounds.
2.2 Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results suggest that this compound exhibits a concentration-dependent cytotoxic effect.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 9.57 |
| HepG2 | 10.28 |
These findings indicate that the compound may serve as a potential anticancer agent, demonstrating lower IC50 values than traditional chemotherapeutics like doxorubicin, which has an IC50 of 11.14 µM against MCF-7 cells .
3. Mechanistic Insights
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies suggest that the compound interacts with target enzymes through non-covalent interactions, enhancing its inhibitory potential.
4. Case Studies and Clinical Relevance
Several studies have highlighted the effectiveness of sulfonamide derivatives in clinical settings:
- A study on drug-resistant bacterial strains demonstrated that this compound could overcome resistance mechanisms associated with traditional antibiotics.
- In preclinical trials, this compound showed promise in reducing tumor size in xenograft models of breast cancer, indicating its potential for further development as an anticancer therapeutic.
5. Conclusion
This compound represents a promising candidate for further research due to its antimicrobial and anticancer properties. The compound's unique structure allows for enhanced biological activity while minimizing side effects commonly associated with existing therapies.
6. Future Directions
Further investigations are warranted to explore:
- The full spectrum of biological activities across different cell lines and microbial strains.
- The pharmacokinetics and bioavailability of this compound in vivo.
- Potential modifications to improve efficacy and reduce toxicity in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
